

What is the chemical structure of SID 26681509?

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Compound of Interest

Compound Name: SID 26681509

Cat. No.: B15615424

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An In-Depth Technical Guide to SID 26681509: A Potent and Selective Cathepsin L Inhibitor

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental characterization of **SID 26681509**, a potent, reversible, and selective inhibitor of human cathepsin L. This document is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

SID 26681509 is a novel small molecule thiocarbazate.[1] Its chemical identity has been established through various analytical methods.

Chemical Name: N-[(1,1-Dimethylethoxy)carbonyl]-L-tryptophan-2-[[[2-[(2-ethylphenyl)amino]-2-oxoethyl]thio]carbonyl]hydrazide[1]

Molecular Formula: C27H33N5O5S[1]

Molecular Weight: 539.65 g/mol [1]

CAS Number: 958772-66-2[1]

SMILES: O=C(NNC(SCC(NC1=CC=CC=C1CC)=O)=O)--INVALID-LINK--NC(OC(C)(C)C)=O

Biological Activity and Quantitative Data

SID 26681509 is a potent inhibitor of human cathepsin L, demonstrating slow-binding and reversible competitive inhibition.[2][3] Its inhibitory activity has been quantified against



cathepsin L and a panel of other proteases to determine its selectivity. The compound has also shown activity against parasitic organisms.

In Vitro Inhibitory Activity against Cathepsin L

The inhibitory potency of **SID 26681509** against human cathepsin L increases with pre-incubation time, which is characteristic of a slow-binding inhibitor.[2][4]

Pre-incubation Time	IC50 (nM)
0 hours	56 ± 4
1 hour	7.5 ± 1.0
2 hours	4.2 ± 0.6
4 hours	1.0 ± 0.5

Table 1: IC₅₀ values of **SID 26681509** against human cathepsin L with varying pre-incubation times. Data from Shah et al., 2008.[2]

Kinetic Constants for Cathepsin L Inhibition

Transient kinetic analysis was performed to determine the rate constants for the interaction of **SID 26681509** with cathepsin L.[2][3]

Parameter	Value
k_on (M ⁻¹ s ⁻¹)	24,000
k_off (s ⁻¹)	2.2 x 10 ⁻⁵
K_i (nM)	0.89

Table 2: Kinetic constants for the inhibition of human cathepsin L by **SID 26681509**. Data from Shah et al., 2008.[2][3]

Selectivity Profile



The inhibitory activity of **SID 26681509** was tested against other related proteases to assess its selectivity. The following IC₅₀ values were determined after a one-hour incubation.[2]

Protease	IC50 (nM)	Selectivity Index (IC50 Protease / IC50 Cathepsin L)
Papain	618	11
Cathepsin B	8442	151
Cathepsin K	3125	56
Cathepsin S	1250	22
Cathepsin V	500	9
Cathepsin G	No inhibition	>17857

Table 3: Selectivity profile of **SID 26681509** against various proteases. The selectivity index is calculated based on the IC₅₀ for cathepsin L at 0 hours pre-incubation (56 nM). Data from Shah et al., 2008.[2]

Anti-parasitic Activity

SID 26681509 has demonstrated inhibitory activity against the in vitro propagation of Plasmodium falciparum and the viability of Leishmania major promastigotes.[2][4]

Organism	IC ₅₀ (μM)
Plasmodium falciparum	15.4 ± 0.6
Leishmania major (promastigotes)	12.5 ± 0.6

Table 4: Anti-parasitic activity of SID 26681509. Data from Shah et al., 2008.[2][4]

Toxicity Data

The compound was found to be non-toxic to human aortic endothelial cells and in a zebrafish live organism assay at a concentration of 100 μ M.[2][4]



Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of **SID 26681509**, based on the work by Shah et al., 2008.[2]

Cathepsin L Inhibition Assay (IC50 Determination)

- Preparation of Reagents:
 - SID 26681509 was dissolved in DMSO to create a stock solution. A 16-point two-fold serial dilution was performed in DMSO.
 - Assay buffer: 100 mM sodium acetate, 1 mM EDTA, and 5 mM cysteine, pH 5.5.
 - Human cathepsin L was diluted in assay buffer.
 - The fluorogenic substrate Z-Phe-Arg-AMC was diluted in assay buffer.
- Assay Procedure:
 - \circ 2 μ L of the diluted inhibitor (or DMSO for controls) was added to the wells of a 96-well plate.
 - 38 μL of water was added to each well.
 - 50 μL of cathepsin L in assay buffer was added and incubated for the desired preincubation time (0, 1, 2, or 4 hours) at room temperature.
 - The reaction was initiated by adding 10 μL of the substrate solution.
 - Fluorescence was monitored using a plate reader with excitation and emission wavelengths appropriate for AMC.
- Data Analysis:
 - The initial reaction velocities were calculated from the linear portion of the fluorescence versus time curves.



• IC₅₀ values were determined by fitting the dose-response data to a four-parameter logistic equation.

Protease Selectivity Assay

- Enzymes and Substrates:
 - Papain, human cathepsins B, K, S, and V were used.
 - Z-Phe-Arg-AMC was used as the substrate for all proteases except cathepsin B.
 - Z-Arg-Arg-AMC was used as the substrate for cathepsin B.
- Assay Procedure:
 - The assay was performed similarly to the cathepsin L inhibition assay, with a one-hour pre-incubation of the enzyme and inhibitor.
 - The enzyme and substrate concentrations were optimized for each protease.
- Data Analysis:
 - IC₅₀ values were calculated as described for the cathepsin L assay.

Plasmodium falciparum In Vitro Propagation Assay

- Culture Conditions:
 - P. falciparum asexual blood stage parasites were cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum under a low-oxygen atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C.
- Assay Procedure:
 - Parasitized erythrocytes were incubated with various concentrations of SID 26681509.
 - After 18 hours of incubation, [³H]hypoxanthine was added to each well to assess parasite growth.



- The plates were incubated for an additional 24 hours.
- The assay was terminated by freezing the plates, and the incorporation of [³H]hypoxanthine was measured to determine parasite viability.
- Data Analysis:
 - IC₅₀ values were calculated from the dose-response curves.

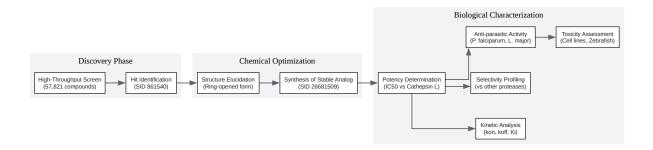
Leishmania major Promastigote Viability Assay

- Culture Conditions:
 - L. major promastigotes were cultured in appropriate medium at 27°C.
- · Assay Procedure:
 - Promastigotes were seeded in 96-well plates and incubated with increasing concentrations of SID 26681509 for 72 hours.
 - Parasite viability was assessed using a fluorometric resazurin-based assay (e.g., CellTiter-Blue).
- Data Analysis:
 - IC₅₀ values were determined from the dose-response data.

Visualizations

Experimental Workflow for Characterization of SID 26681509





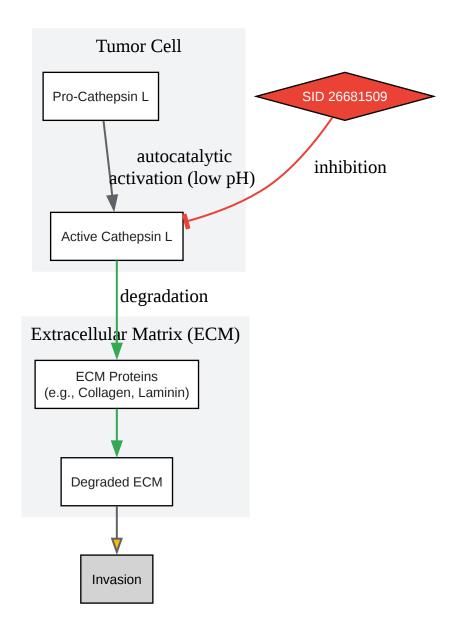
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Caption: Workflow for the discovery and characterization of SID 26681509.

Signaling Pathway: Inhibition of Cathepsin L in Tumor Invasion

Cathepsin L plays a crucial role in tumor cell invasion by degrading components of the extracellular matrix (ECM). **SID 26681509**, by inhibiting cathepsin L, can potentially block this process.





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Caption: Inhibition of Cathepsin L-mediated tumor invasion by SID 26681509.

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